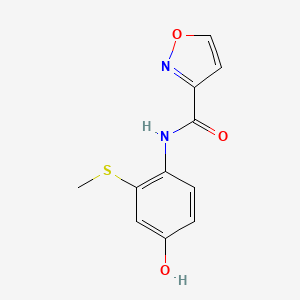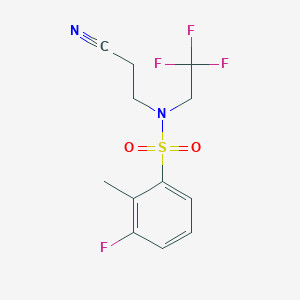
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide, also known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide selectively inhibits the enzyme CYP4A, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting 20-HETE synthesis, N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide reduces vasoconstriction and angiogenesis, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide inhibits 20-HETE synthesis in various cell types, including vascular smooth muscle cells, endothelial cells, and cancer cells. In vivo studies have demonstrated that N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide reduces blood pressure, inhibits tumor growth and angiogenesis, and reduces brain damage and improves neurological function in ischemic stroke models.
実験室実験の利点と制限
One of the main advantages of using N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide in lab experiments is its selectivity for CYP4A and inhibition of 20-HETE synthesis. This allows for specific targeting of the pathway and reduces potential off-target effects. However, one limitation of using N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide. One area of interest is in the development of more soluble analogs of N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide for improved in vivo administration. Another area of interest is in the development of combination therapies with N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide and other drugs for synergistic effects in various diseases. Additionally, further studies on the role of 20-HETE in various diseases may lead to new therapeutic applications for N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide.
合成法
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide can be synthesized by the reaction of 4-chloro-2-methylphenol with 2-aminothiophenol to form 4-(2-methylsulfanylphenyl)thiazole. The thiazole is then reacted with ethyl oxalyl chloride to form the oxazole ring, followed by hydrolysis to yield N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide.
科学的研究の応用
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke. In hypertension, N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been shown to lower blood pressure by inhibiting 20-HETE synthesis, which reduces vasoconstriction. In cancer, N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been shown to inhibit tumor growth and angiogenesis by blocking 20-HETE synthesis. In ischemic stroke, N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been shown to reduce brain damage and improve neurological function by inhibiting 20-HETE synthesis.
特性
IUPAC Name |
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-17-10-6-7(14)2-3-8(10)12-11(15)9-4-5-16-13-9/h2-6,14H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOIFSCWQXPQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)O)NC(=O)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methoxyphenyl)-pyridin-3-ylmethyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7633884.png)
![1-[2-(3-Bromophenyl)sulfonylethyl]-3,5-dimethylpyrazole](/img/structure/B7633893.png)


![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)
![N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide](/img/structure/B7633926.png)

![2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)
![3-[1-(5-methylquinazolin-4-yl)pyrrolidin-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7633942.png)
![2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B7633951.png)

![1-methyl-5-propan-2-yl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B7633966.png)
![N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide](/img/structure/B7633968.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7633974.png)